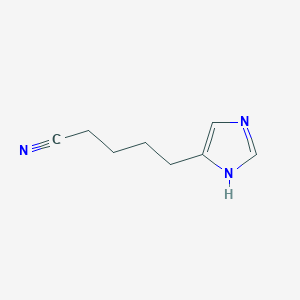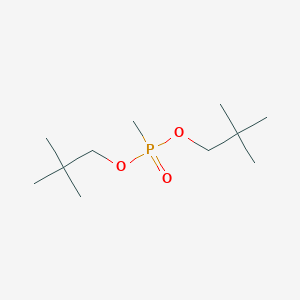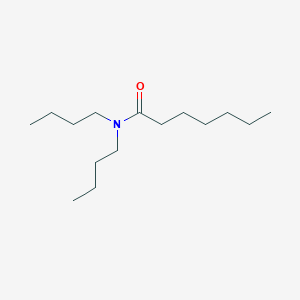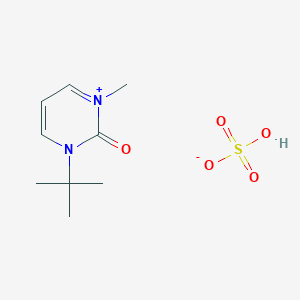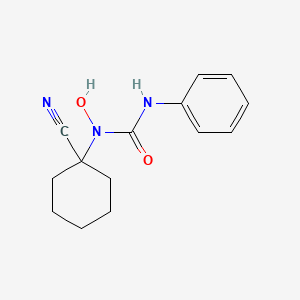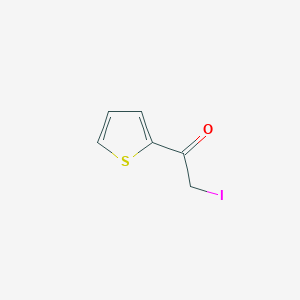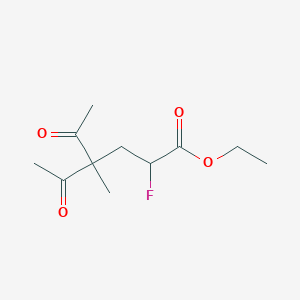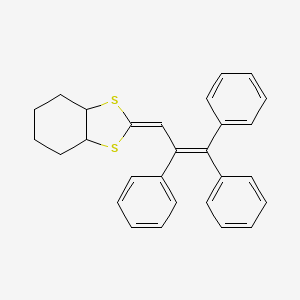
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a sulfanylidene group attached to an arsenic atom, along with a diethyl group and a 3-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-methoxyphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of inert atmospheres to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of arsenic, while reduction may produce diethylarsine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl(3-methoxyphenyl)phosphanylidene-lambda~5~-arsane
- Diethyl(3-methoxyphenyl)selenanylidene-lambda~5~-arsane
Uniqueness
Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties compared to its phosphanylidene and selenanylidene analogs
Eigenschaften
CAS-Nummer |
54926-24-8 |
|---|---|
Molekularformel |
C11H17AsOS |
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
diethyl-(3-methoxyphenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C11H17AsOS/c1-4-12(14,5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
USUUQLPNRYFOSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](=S)(CC)C1=CC=CC(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

